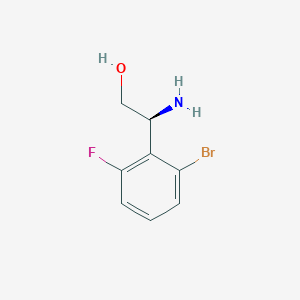
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the ortho position relative to the amino group.
Reduction: The resulting 2-bromo-6-fluoroaniline is then reduced to form the corresponding ethan-1-ol derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (s)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the amino group can lead to the formation of secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-amino-2-(2-bromo-6-fluorophenyl)acetaldehyde or 2-amino-2-(2-bromo-6-fluorophenyl)acetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
科学研究应用
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in studies investigating the structure-activity relationships of various bioactive molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-6-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-6-iodophenyl)ethan-1-ol
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol makes it unique compared to similar compounds with different halogen substitutions. This unique combination can lead to distinct chemical and biological properties.
- Reactivity: The reactivity of the compound can vary based on the nature of the halogen atoms. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity compared to its chlorinated or iodinated counterparts.
属性
分子式 |
C8H9BrFNO |
|---|---|
分子量 |
234.07 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI 键 |
ZHKRICXGDQWTMX-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](CO)N)F |
规范 SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





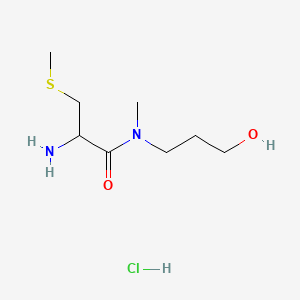
![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
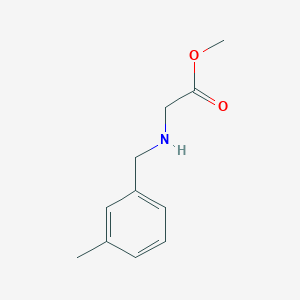

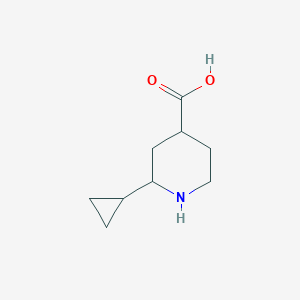
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
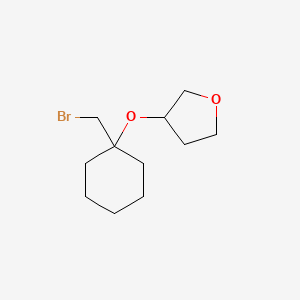
![Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13548855.png)


![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
